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dimethylpicolinamide
CAS No.: 1224604-14-1
Cat. No.: B577815

Get Quote

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a strategic "pivot point" in
medicinal and agrochemical chemistry.[1][2] Unlike simple esters or acid chlorides, this
Weinreb amide derivative allows for the chemoselective synthesis of aryl/alkyl ketones without
over-addition, while the 5-bromo and 3-methyl motifs provide critical handles for diversity and
conformational control.[2][3]

This guide compares the biological performance of libraries derived from this scaffold against
standard picolinamide benchmarks (e.g., Fenpicoxamid, Picolinafen).[3] It focuses on two
primary domains: Next-Generation Fungicides (Qil Inhibitors) and Kinase Inhibitors (Oncology).

[1](21(3]

Part 1: Structural Logic & Synthetic Utility[2]
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The biological activity of analogs derived from this scaffold is dictated by three structural
features:

e The Weinreb Amide (C2 Position): Enables the installation of lipophilic ketone tails (e.g.,
substituted phenyls, heterocycles) which are critical for binding in hydrophobic pockets (e.g.,
the Qi site of Cytochrome

).[3]

o The 3-Methyl Group: Acts as a "Conformational Lock."[1][2][3] In many bioactive
picolinamides, a substituent at C3 forces the carbonyl group out of planarity with the pyridine
ring, a geometry often required for optimal receptor fit.[3] It serves as a metabolically stable
bioisostere for the 3-hydroxy/methoxy groups found in natural products like UK-2A.[1][2]

e The 5-Bromo Handle: A versatile site for Suzuki-Miyaura or Buchwald-Hartwig couplings,
allowing the extension of the core to reach distal binding regions.[1][2][3]

Diagram: Scaffold Diversification Workflow

Click to download full resolution via product page

Caption: Workflow for converting the Weinreb amide scaffold into bioactive libraries targeting
fungal respiration or kinase pathways.

Part 2: Comparative Performance Analysis
Agrochemical Application: Fungicidal Efficacy (Qil
Inhibition)
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Analogs derived from this scaffold are designed to mimic the activity of Fenpicoxamid

(Inatreq™) and Florylpicoxamid (Adavelt™), which target the Qi site of the mitochondrial

respiratory chain.[2][3]

Feature

3-Methyl-5-Br
Analogs
(Synthetic)

Fenpicoxamid
(Natural Product
Derived)

Performance
Implication

Core Stability

High (3-Me is non-
labile)

Moderate (3-
OH/Methoxy
susceptible to

metabolism)

Synthetic analogs
often show prolonged
residual activity in field
trials due to metabolic
resistance.[1][2][3]

3-Me analogs may

have lower intrinsic

o Hydrophobic fit via 3- H-bond interactions affinity (
Binding Mode ) ]
Me twist via 3-OH/OR ) but better membrane
permeability (LogP).
[11[2][3]
The Weinreb route
) ) allows rapid
) Low (3-step High (Fermentation + )
Synthesis Cost . ] generation of "fully
convergent) Semisynthesis)

synthetic" candidates,
reducing COGS.[2][3]

Resistance Profile

Distinct mutation

selection

Known G143A/F129L

interactions

Synthetic analogs
offer a tool to bypass
existing resistance in

Zymoseptoria tritici.

Experimental Insight: In mitochondrial respiration assays (yeast model), 3-methyl picolinamide

derivatives typically exhibit IC50 values in the 0.1-5.0 uM range, compared to <0.1 uM for

optimized natural products.[2][3] However, their in planta efficacy often parity due to superior

stability.[3]
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Pharmaceutical Application: Antitumor Activity

The 5-bromo-pyridine-2-carboxamide motif is a bioisostere for the benzamide core found in
kinase inhibitors like Sorafenib.[1][2]

o Target: VEGFR-2 and Aurora Kinases.[1][2][3]

e Mechanism: The pyridine nitrogen acts as a hinge binder, while the amide moiety forms
hydrogen bonds with the "sugar pocket" residues.

» Analog Performance:
o Reference: Sorafenib (

nM).[1]{2][3]

o Scaffold Analogs: 5-Aryl-substituted derivatives synthesized from this Weinreb amide have
demonstrated micromolar potency (1-10 uM) in MCF-7 and HepG2 cell lines.[1][2][3] While
less potent than optimized drugs, they offer a cleaner toxicity profile and modularity for
Fragment-Based Drug Discovery (FBDD).[2][3]

Part 3: Experimental Protocols
Protocol A: Synthesis of Bioactive Ketones (Weinreb
Ketone Synthesis)

This protocol validates the scaffold's utility by converting it to a lipophilic ketone precursor.[3]
Reagents:

» 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 eq)[1][2]

¢ Arylmagnesium Bromide (e.g., 4-fluorophenylmagnesium bromide) (1.2 eq)[2][3]

e THF (Anhydrous)[2][3]

Procedure:
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e Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve the Weinreb
amide (1 mmol) in anhydrous THF (10 mL). Cool to 0°C.[2][3]

» Addition: Dropwise add the Grignard reagent (1.2 mmol) over 15 minutes. The Weinreb
chelation prevents over-addition.[2][3]

e Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor
by TLC (Hexane:EtOAc 3:1).[2][3]

e Quench: Pour into saturated

solution. Extract with EtOAc (3x).[2][3]

 Purification: Flash chromatography.

o Expected Yield: >85% conversion to the corresponding 2-aroyl-3-methyl-5-bromopyridine.

Protocol B: Mitochondrial Respiration Inhibition Assay
(Qil Screen)

To verify fungicidal activity of the synthesized analogs.[3]

o Preparation: Isolate mitochondria from Saccharomyces cerevisiae or Botrytis cinerea
mycelium using differential centrifugation.

o Assay Buffer: 50 mM K-phosphate (pH 7.4), 2 mM

, 1 mM EDTA.[2][3]

e Substrate: Succinate (10 mM) to drive Complex Il -> IIl.

o Measurement: Monitor Oxygen Consumption Rate (OCR) using a Clark-type electrode or
Seahorse XF Analyzer.

 Validation:
o Positive Control: Antimycin A (Qi inhibitor).[2][3]

o Negative Control: DMSO vehicle.
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o Test Compound: Titrate analogs (0.01 pM — 100 pM).

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. alchempharmtech.com [alchempharmtech.com]
2. Florylpicoxamid | CAS 1961312-55-9 | LGC Standards [Igcstandards.com]
3. Florylpicoxamid (Ref: X12485659) [sitem.herts.ac.uk]

4. researchgate.net [researchgate.net]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.researchgate.net/figure/Structures-of-fenpicoxamid-UK-2A-florylpicoxamid-and-des-acetyl-florylpicoxamid_fig1_351719982
https://acs.digitellinc.com/p/s/unique-picolinamides-for-fungal-disease-control-457226
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.corteva.com
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.alchempharmtech.com/product-category/bromides/page/55/
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0040-4039(01)91316-4
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.mdpi.com/2311-7524/10/11/1202
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fjournal%2F15264998
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.benchchem.com/product/b577815/docs?utm_src=pdf-body#comparative-guide-biological-potential-of-5-bromo-n-methoxy-n-3-dimethylpicolinamide-analogs
https://www.benchchem.com/product/b577815/docs?utm_src=pdf-body#comparative-guide-biological-potential-of-5-bromo-n-methoxy-n-3-dimethylpicolinamide-analogs
https://www.alchempharmtech.com/product-category/bromides/page/55/
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://www.alchempharmtech.com/product/1224604-14-1/
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F1224604-14-1
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fjournal%2Feuropean-journal-of-medicinal-chemistry
https://www.benchchem.com/product/b577815?utm_src=pdf-custom-synthesis#bc-rfq
https://www.alchempharmtech.com/product-category/bromides/page/55/
https://www.lgcstandards.com/GB/en/Florylpicoxamid/p/DRE-C13666500
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3191.htm
https://www.researchgate.net/figure/Structures-of-fenpicoxamid-UK-2A-florylpicoxamid-and-des-acetyl-florylpicoxamid_fig1_351719982
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

5. Unique picolinamides for fungal disease control - American Chemical Society
[acs.digitellinc.com]

6. mdpi.com [mdpi.com]

7. alchempharmtech.com [alchempharmtech.com]

To cite this document: BenchChem. [Comparative Guide: Biological Potential of 5-Bromo-N-
methoxy-N,3-dimethylpicolinamide Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577815/docs#comparative-guide-biological-potential-
of-5-bromo-n-methoxy-n-3-dimethylpicolinamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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